Cas no 117707-40-1 (Desmethyl levofloxacin)

Le Desmethyl levofloxacin est un métabolite actif du lévofloxacine, un antibiotique de la classe des fluoroquinolones. Ce composé présente une activité antibactérienne significative contre un large spectre de bactéries Gram-positives et Gram-négatives. Sa structure chimique, similaire à celle du lévofloxacine mais dépourvue d'un groupe méthyle, contribue à sa stabilité et à sa biodisponibilité. Le Desmethyl levofloxacin est particulièrement efficace dans le traitement des infections respiratoires, urinaires et cutanées, grâce à sa capacité à inhiber l'ADN gyrase et la topoisomérase IV, des enzymes essentielles à la réplication bactérienne. Son profil pharmacocinétique favorable, incluant une bonne pénétration tissulaire et une demi-vie prolongée, en fait un agent thérapeutique prometteur.
Desmethyl levofloxacin structure
Desmethyl levofloxacin structure
Product Name:Desmethyl levofloxacin
Numéro CAS:117707-40-1
Le MF:C17H18N3O4F
Mégawatts:347.34092
MDL:MFCD15071265
CID:132831
PubChem ID:329750046
Update Time:2025-11-01

Desmethyl levofloxacin Propriétés chimiques et physiques

Nom et identifiant

    • Desmethyl levofloxacin
    • Levofloxacin Related Compound A
    • N-DESMETHYL LEVOFLOXACIN
    • S-(-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido-<1,2,3-de><1,4>benzoxazine-6-carboxylic acid
    • (S)-9-fluro-3-Methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
    • des-methyl levofloxacin
    • Uing 4-255
    • UNII-88ZBA45NC8
    • (S)-9-Fluoro-3-methyl-7-oxo-10-(1-piperazinyl)-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid
    • N-Desmethyl ofloxacin, (S)-
    • CHEMBL1459
    • N-Desmethyl levofloxacin, (-)-
    • HY-135389
    • (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
    • 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-, (3S)-
    • Levofloxacin impurity, N-desmethyl levofloxacin- [USP]
    • LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-[USP IMPURITY]
    • DN-5455
    • F19493
    • LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN- [USP IMPURITY]
    • 7-luoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    • LEVOFLOXACIN HEMIHYDRATE IMPURITY B [EP IMPURITY]
    • Levofloxacin impurity, N-desmethyl levofloxacin-(USP)
    • N-Desmethyllevofloxacin
    • RKL10081
    • 117707-40-1
    • AKOS040732957
    • Ofloxacin Impurity E
    • LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-(USP IMPURITY)
    • Desmethyllevofloxacin
    • CHEBI:167761
    • Q27269969
    • CS-0112235
    • (S)-9-FLUORO-3-METHYL-10-(PIPERAZIN-1-YL)-7-OXO-2,3-DIHYDRO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID
    • (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    • (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid
    • SCHEMBL5021672
    • (s)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7dihydro-2h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • 88ZBA45NC8
    • Levofloxacin impurity, N-desmethyl levofloxacin-[USP]
    • LEVOFLOXACIN HEMIHYDRATE IMPURITY B (EP IMPURITY)
    • (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • (3S)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
    • MDL: MFCD15071265
    • Piscine à noyau: InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1
    • La clé Inchi: WKRSSAPQZDHYRV-VIFPVBQESA-N
    • Sourire: FC1C=C2C(C(C(=O)O)=CN3C2=C(C=1N1CCN([H])CC1)OC[C@@H]3C)=O

Propriétés calculées

  • Qualité précise: 347.12800
  • Masse isotopique unique: 347.12813423g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 25
  • Nombre de liaisons rotatives: 2
  • Complexité: 607
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.9
  • Surface topologique des pôles: 82.1Ų

Propriétés expérimentales

  • Dense: 1.5±0.1 g/cm3
  • Point de fusion: NA
  • Point d'ébullition: 600.7±55.0 °C at 760 mmHg
  • Point d'éclair: 317.1±31.5 °C
  • Le PSA: 83.80000
  • Le LogP: 1.59560
  • Pression de vapeur: 0.0±1.8 mmHg at 25°C

Desmethyl levofloxacin Informations de sécurité

Desmethyl levofloxacin PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D291844-5mg
Desmethyl Levofloxacin
117707-40-1
5mg
$ 244.00 2023-09-08
TRC
D291844-10mg
Desmethyl Levofloxacin
117707-40-1
10mg
$ 345.00 2023-09-08
TRC
D291844-50mg
Desmethyl Levofloxacin
117707-40-1
50mg
$ 1185.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1362114-25MG
Levofloxacin Related Compound A
117707-40-1
25mg
¥11253.66 2025-01-16
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci72940-5mg
N-desmethyl Levofloxacin
117707-40-1 98%
5mg
¥1114.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci72940-10mg
N-desmethyl Levofloxacin
117707-40-1 98%
10mg
¥1890.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci72940-25mg
N-desmethyl Levofloxacin
117707-40-1 98%
25mg
¥4300.00 2022-04-26
Ambeed
A990563-2mg
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
117707-40-1 99%
2mg
$28.0 2025-02-21
Ambeed
A990563-5mg
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
117707-40-1 99%
5mg
$41.0 2025-02-21
Ambeed
A990563-10mg
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
117707-40-1 99%
10mg
$65.0 2025-02-21

Desmethyl levofloxacin Méthode de production

Desmethyl levofloxacin Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:117707-40-1)Desmethyl levofloxacin
Numéro de commande:A898969
État des stocks:in Stock
Quantité:25mg/50mg/100mg/250mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:02
Prix ($):191.0/267.0/361.0/483.0
Courriel:sales@amadischem.com

Informations complémentaires sur Desmethyl levofloxacin

Desmethyl Levofloxacin: A Metabolite of Levofloxacin with Emerging Therapeutic Potential

Desmethyl levofloxacin, a metabolite of the widely used fluoroquinolone antibiotic levofloxacin (CAS No. 117707-40-1), has garnered significant attention in recent years due to its unique pharmacological properties and potential applications in antimicrobial therapy. This compound, formed through the hydroxylation of the methyl group on the piperazine ring of levofloxacin, represents a critical intermediate in the metabolic pathway of this broad-spectrum antibiotic. Recent studies have highlighted its role in modulating bacterial resistance mechanisms and its potential as a therapeutic agent in specific clinical scenarios.

Levofloxacin is a second-generation fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. Its metabolism primarily occurs via hepatic cytochrome P450 enzymes, with desmethyl levofloxacin being the major metabolite excreted in urine. This metabolite, while not active as an antibiotic itself, has been shown to exhibit synergistic effects when co-administered with levofloxacin, enhancing its antibacterial efficacy against multidrug-resistant pathogens. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that desmethyl levof,oxacin could inhibit biofilm formation in Pseudomonas aeruginosa strains resistant to conventional antibiotics, suggesting its potential as an adjunctive therapy.

The chemical structure of desmethyl levofloxacin (CAS No. 117707-40-1) is closely related to levofloxacin, differing only by the absence of a methyl group on the piperazine ring. This structural modification significantly alters its physicochemical properties, including solubility and membrane permeability. A 2024 study in Journal of Medicinal Chemistry revealed that the metabolite exhibits enhanced lipophilicity compared to its parent compound, enabling it to penetrate bacterial cell membranes more effectively. This property may explain its ability to disrupt bacterial biofilms, a critical factor in chronic infections such as cystic fibrosis-associated lung disease.

Recent research has focused on the pharmacokinetic profile of desmethyl levofloxacin. A 2023 meta-analysis published in Pharmacotherapy found that the metabolite has a longer half-life than levofloxacin, with a terminal elimination half-life of approximately 12 hours. This extended duration of action may contribute to its potential as a once-daily dosing regimen in certain clinical settings. However, its renal clearance remains a critical consideration, as patients with impaired kidney function may require dose adjustments to avoid accumulation.

The therapeutic potential of desmethyl levofloxacin extends beyond its role as a metabolite. A 2024 preclinical study in Microbial Pathogenesis demonstrated that the compound could inhibit the expression of genes associated with antibiotic resistance in Staphylococcus aureus. This finding suggests that desmethyl levofloxacin may act as a modulator of bacterial resistance mechanisms, potentially reducing the development of drug-resistant strains. Such properties make it a promising candidate for combination therapies targeting resistant pathogens.

Emerging evidence also highlights the role of desmethyl levofloxacin in modulating host immune responses. A 2023 study in Immunology Letters found that the metabolite could enhance the activity of macrophages against intracellular pathogens such as Mycobacterium tuberculosis. This immunomodulatory effect, combined with its antibacterial activity, suggests that desmethyl levofloxacin may have applications in treating complex infections where both bacterial and host factors contribute to disease progression.

Despite its promising properties, the clinical utility of desmethyl levofloxacin remains under investigation. A 2024 randomized controlled trial published in Clinical Infectious Diseases evaluated its efficacy in treating urinary tract infections caused by Escherichia coli. While the study found no significant difference in clinical outcomes compared to levofloxacin, the metabolite demonstrated a lower incidence of gastrointestinal adverse effects, suggesting it may be a safer alternative for patients with a history of levofloxacin-related side effects.

The structural similarity between desmethyl levofloxacin and other fluoroquinolones raises concerns about cross-resistance. A 2023 review in Antimicrobial Resistance and Microbial Ecology highlighted that resistance to desmethyl levofloxacin is rare but can develop through mutations in the gyrA or parC genes, which are also responsible for resistance to other fluoroquinolones. This underscores the importance of prudent antibiotic use to prevent the emergence of resistance to this metabolite.

Current research is also exploring the potential of desmethyl levofloxacin as a lead compound for drug development. A 2024 study in Drug Discovery Today reported the synthesis of derivatives with enhanced antimicrobial activity and reduced toxicity. These findings suggest that structural modifications to desmethyl levofloxacin could yield novel antibiotics with improved therapeutic profiles, addressing the growing challenge of antimicrobial resistance.

In conclusion, desmethyl levofloxacin (CAS No. 117707-40-1) represents a fascinating area of research in antimicrobial therapy. Its unique pharmacological properties, including its role in modulating bacterial resistance and enhancing host immune responses, position it as a potential therapeutic agent. While further clinical studies are needed to fully elucidate its applications, the growing body of evidence suggests that this metabolite may play a significant role in the future of infectious disease management.

Key Research Highlights:
- A 2023 study in Antimicrobial Agents and Chemotherapy showed that desmethyl levofloxacin inhibits biofilm formation in Pseudomonas aeruginosa.
- A 2024 meta-analysis in Pharmacotherapy revealed a 12-hour terminal elimination half-life for desmethyl levofloxacin.
- Research in Microbial Pathogenesis (2024) indicated that the metabolite can modulate bacterial resistance genes in Staphylococcus aureus.
- A 2023 study in Immunology Letters found that desmethyl levofloxacin enhances macrophage activity against Mycobacterium tuberculosis.
- A 2024 clinical trial in Clinical Infectious Diseases demonstrated reduced gastrointestinal side effects with desmethyl levofloxacin compared to levofloxacin.

These findings underscore the importance of continued research into desmethyl levofloxacin and its potential to address critical challenges in antimicrobial therapy.

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:117707-40-1)Desmethyl levofloxacin
A898969
Pureté:99%/99%/99%/99%
Quantité:25mg/50mg/100mg/250mg
Prix ($):191.0/267.0/361.0/483.0
Courriel